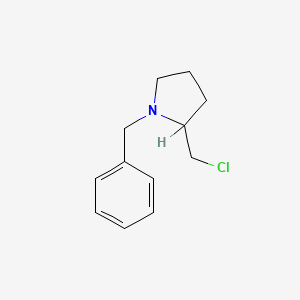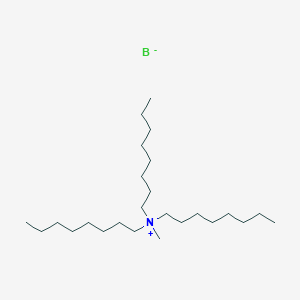
7-Epiclindamycin hydrochloride
Vue d'ensemble
Description
7-Epiclindamycin hydrochloride is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. It is an epimer of clindamycin, meaning it has a different spatial arrangement of atoms, which can influence its biological activity.
Mécanisme D'action
Target of Action
7-Epiclindamycin hydrochloride, a semi-synthetic derivative of the natural antibiotic clindamycin, is primarily used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus and Streptococcus pyogenes . It is also effective against anaerobic bacteria .
Mode of Action
This compound works by inhibiting bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacterial cell, preventing the formation of peptide bonds, which disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .
Biochemical Pathways
The major biochemical pathway affected by this compound is the protein synthesis pathway of the bacteria . By binding to the 50S ribosomal subunit, it prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This disruption in protein synthesis leads to the death of the bacterial cell .
Pharmacokinetics
It’s known that factors such as the timely selection and administration of appropriate antimicrobials, significant physiological alterations, and significant interpatient variability can influence antimicrobial pharmacokinetics .
Result of Action
The result of the action of this compound is the elimination of the bacterial infection . By inhibiting protein synthesis within bacterial organisms, it disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .
Action Environment
The stability of this compound is influenced by the pH and temperature of its environment . It shows maximum stability at pH 3-5, and high temperature studies indicate that not more than 10% degradation will occur in the pH range 1-6.5 after two years at 25 degrees Celsius .
Analyse Biochimique
Cellular Effects
It is known that Clindamycin, a closely related compound, can disrupt bacterial protein synthesis, causing changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms . It is plausible that 7-Epiclindamycin Hydrochloride may have similar effects.
Molecular Mechanism
Clindamycin, a closely related compound, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .
Temporal Effects in Laboratory Settings
The stability of this compound in aqueous solution has been studied. It showed maximum stability at pH 3-5, and high-temperature studies indicated that not more than 10% degradation will occur in the pH range 1-6.5 after two years at 25°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epiclindamycin hydrochloride typically involves several steps starting from lincomycin. The process includes the application of silicon protecting groups, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to a chlorination reaction to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Epiclindamycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the molecule.
Reduction: Typically involves the reduction of the carbonyl group.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or other nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 7-Epiclindamycin, which can have different biological activities and properties .
Applications De Recherche Scientifique
7-Epiclindamycin hydrochloride is used extensively in scientific research due to its antibacterial properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of lincosamide antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparaison Avec Des Composés Similaires
Clindamycin: The parent compound from which 7-Epiclindamycin is derived.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Clindamycin B: A related compound with slight structural differences.
Uniqueness: 7-Epiclindamycin hydrochloride is unique due to its specific spatial arrangement of atoms, which can result in different biological activities compared to its parent compound, clindamycin. This epimerization can influence its binding affinity to bacterial ribosomes and its overall antibacterial efficacy .
Propriétés
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-BOMBIWCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938497 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-55-9 | |
| Record name | 7-Epiclindamycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)








